molecular formula C12H11NO2 B1366492 Methyl 2-(quinolin-2-yl)acetate CAS No. 52249-48-6

Methyl 2-(quinolin-2-yl)acetate

Cat. No. B1366492
CAS RN: 52249-48-6
M. Wt: 201.22 g/mol
InChI Key: WLCSNNDPZBIWPC-UHFFFAOYSA-N
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Description

“Methyl 2-(quinolin-2-yl)acetate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by its IUPAC name, 2-quinolinylmethyl acetate .


Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 2-(quinolin-2-yl)acetate”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(quinolin-2-yl)acetate” can be represented by the InChI code 1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 . The compound has a complexity of 230 and a topological polar surface area of 39.2 Ų .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(quinolin-2-yl)acetate” and its derivatives are diverse and complex . For instance, Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .


Physical And Chemical Properties Analysis

“Methyl 2-(quinolin-2-yl)acetate” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Typically, these involve in vitro and in vivo testing of the quinoline derivatives on various cancer cell lines .
  • Results or Outcomes : The results have shown significant antitumor activity through various mechanisms .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Results or Outcomes : Quinolines have been used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Future Directions

The future directions for “Methyl 2-(quinolin-2-yl)acetate” and its derivatives could involve further exploration of their synthesis protocols and biological activities . This could provide new clues or possibilities for the discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids . Additionally, the design of new derivatives of phenoxy acetate and its derivatives could enhance the quality of life .

properties

IUPAC Name

methyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCSNNDPZBIWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442404
Record name Methyl 2-(quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(quinolin-2-yl)acetate

CAS RN

52249-48-6
Record name Methyl 2-(quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(quinolin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Tashrifi, MM Khanaposhtani, B Larijani, M Mahdavi - Tetrahedron, 2021 - Elsevier
Benzylamines and their derivatives are important building blocks in the chemical, pharmaceutical and polymer industries and have a great contribution in the synthesis of a variety of N-…
Number of citations: 8 www.sciencedirect.com
M Xiao, D Ren, L Xu, SS Li, L Yu, J Xiao - Organic letters, 2017 - ACS Publications
The organocatalytic alkylation of 2-methyl-N-heteroaromatics with alcohols has been achieved via S N 1-type C(sp 3 )–H functionalization, providing a green and efficient synthesis of …
Number of citations: 47 pubs.acs.org

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